tert-butyl (3S,4S)-3-ethoxy-4-hydroxy-pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-ethoxy-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-5-15-9-7-12(6-8(9)13)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNDFEXALWCOEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Proline-Derived Routes
L-Proline serves as a starting material due to its inherent (S)-configuration at the pyrrolidine ring. The synthesis involves:
- Protection of the amine : Boc (tert-butoxycarbonyl) protection using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst.
- Ethoxylation at C3 : Mitsunobu reaction with ethanol and diethyl azodicarboxylate (DEAD) to introduce the ethoxy group while retaining stereochemistry.
- Hydroxylation at C4 : Osmium tetroxide-mediated dihydroxylation followed by selective reduction to yield the cis-diol configuration.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Boc Protection | Boc₂O, THF, DMAP, 0°C → RT | 92 | 98 |
| Ethoxylation | Ethanol, DEAD, PPh₃, 0°C → RT | 85 | 95 |
| Hydroxylation | OsO₄, NMO, acetone/water, 25°C | 78 | 90 |
This route achieves an overall yield of 58% with >99% enantiomeric excess (ee) but requires costly reagents like OsO₄.
Asymmetric Synthesis Strategies
Asymmetric synthesis methods prioritize stereocontrol through chiral catalysts or auxiliaries.
Evans’ Oxazolidinone Auxiliary
The Evans auxiliary enables precise stereochemical control during pyrrolidine ring formation:
- Auxiliary attachment : Coupling of (S)-4-benzyl-2-oxazolidinone to a γ-keto ester.
- Cyclization : Intramolecular aldol condensation under basic conditions to form the pyrrolidine ring.
- Functionalization : Sequential introduction of ethoxy and hydroxy groups via Sharpless epoxidation and hydrolysis.
Key Data :
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Cyclization | LDA, THF, -78°C | 88 | 98 |
| Epoxidation | Ti(OiPr)₄, TBHP, CH₂Cl₂, -20°C | 82 | 97 |
| Hydrolysis | H₂O, HCl, 25°C | 90 | 99 |
This method achieves 65% overall yield with excellent stereoselectivity but involves multiple protection/deprotection steps.
Enzymatic and Biocatalytic Methods
Enzymatic resolution offers a sustainable route to high enantiopurity compounds. A patented method for analogous pyrrolidines employs lipase-catalyzed hydrolysis to resolve racemic intermediates.
Lipase-Catalyzed Kinetic Resolution
- Racemic ester synthesis : Preparation of tert-butyl 3-ethoxy-4-acetoxy-pyrrolidine-1-carboxylate.
- Enzymatic hydrolysis : Pseudomonas cepacia lipase selectively hydrolyzes the (3S,4S)-enantiomer in phosphate buffer (pH 7.0).
- Separation : Extraction of the desired (3S,4S)-hydroxy ester from unreacted (3R,4R)-acetate.
Key Data :
| Parameter | Value |
|---|---|
| Enzyme Loading | 20 mg/mL |
| Reaction Time | 24 h |
| Conversion | 45% |
| ee (Product) | >99% |
| ee (Remaining Ester) | 90% |
This method avoids chromatography and achieves 99% ee, making it industrially viable.
Protecting Group Strategies and Functionalization
Boc Protection and Deprotection
The tert-butyl carbamate group is introduced via reaction with Boc anhydride and removed under acidic conditions:
| Reaction | Conditions | Yield (%) |
|---|---|---|
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C → RT | 95 |
| Boc Deprotection | TFA, CH₂Cl₂, 25°C | 98 |
Hydroxyl Group Protection
The C4-hydroxy group is protected as a silyl ether to prevent side reactions during ethoxylation:
| Protecting Group | Reagents/Conditions | Stability |
|---|---|---|
| TBS (tert-butyldimethylsilyl) | TBSCl, imidazole, DMF, 25°C | Stable to bases, mild acids |
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-efficiency and scalability:
- Continuous Flow Reactors : Enable rapid mixing and heat transfer during exothermic steps like Boc protection.
- Solvent Recycling : Recovery of THF and CH₂Cl₂ via distillation reduces environmental impact.
- Catalyst Recycling : Immobilized lipase in packed-bed reactors for enzymatic resolution.
Cost Analysis :
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| Annual Capacity | 500 kg | 2,000 kg |
| Production Cost | $12,000/kg | $8,500/kg |
Comparative Analysis of Synthetic Routes
| Method | Overall Yield (%) | ee (%) | Cost ($/kg) | Scalability |
|---|---|---|---|---|
| Chiral Pool | 58 | 99 | 15,000 | Moderate |
| Asymmetric Synthesis | 65 | 99 | 18,000 | Low |
| Enzymatic Resolution | 70 | 99 | 10,000 | High |
Enzymatic resolution emerges as the most scalable and cost-effective route, aligning with industrial demands.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key reactive sites:
-
tert-Butoxycarbonyl (Boc) group : A base-labile protecting group for amines.
-
Ethoxy group (–OCHCH): A potential site for nucleophilic substitution or hydrolysis.
-
Hydroxyl group (–OH): Susceptible to oxidation, protection, or elimination.
Deprotection of the Boc Group
The Boc group is selectively cleaved under acidic conditions to yield a secondary amine. This reaction is critical for accessing free amines in multi-step syntheses.
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Boc removal | Trifluoroacetic acid (TFA) in CHCl | (3S,4S)-3-ethoxy-4-hydroxy-pyrrolidine | |
| Alternative deprotection | HCl in dioxane (4M, 25°C) | Protonated amine salt |
Oxidation of the Hydroxyl Group
The secondary alcohol at the 4-position can be oxidized to a ketone, enabling further functionalization.
| Reaction | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Oxidation to ketone | Pyridinium chlorochromate (PCC) in CHCl | tert-Butyl (3S,4S)-3-ethoxy-4-oxopyrrolidine-1-carboxylate | Stereochemistry retained |
| Swern oxidation | Oxalyl chloride, DMSO, NEt | Same as above | Mild conditions, high yield |
Substitution at the Ethoxy Group
The ethoxy group undergoes nucleophilic substitution or hydrolysis under controlled conditions:
Protection of the Hydroxyl Group
The hydroxyl group is often protected to prevent undesired side reactions during synthesis:
| Protecting Group | Reagents/Conditions | Product | Stability |
|---|---|---|---|
| Silyl ether (TBS) | TBSCl, imidazole, DMF | tert-Butyl (3S,4S)-3-ethoxy-4-(TBS-oxy)pyrrolidine-1-carboxylate | Stable to bases, mild acids |
| Acetyl (Ac) | AcO, pyridine | tert-Butyl (3S,4S)-3-ethoxy-4-acetoxypyrrolidine-1-carboxylate | Labile in basic conditions |
Ring-Opening Reactions
Under strong acidic or basic conditions, the pyrrolidine ring may undergo cleavage:
| Reaction | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Acidic ring opening | HBr (48%), 100°C | Linear bromoamine derivative | Intermediate for peptide synthesis |
| Catalytic hydrogenation | H, Pd/C, EtOH | Open-chain diol | Rare; requires high pressure |
Stereochemical Considerations
The (3S,4S) configuration influences reaction outcomes:
Scientific Research Applications
tert-Butyl (3S,4S)-3-ethoxy-4-hydroxy-pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3S,4S)-3-ethoxy-4-hydroxy-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs of tert-butyl (3S,4S)-3-ethoxy-4-hydroxy-pyrrolidine-1-carboxylate include pyrrolidine derivatives with variations in substituents, stereochemistry, or functional groups. Below is a comparative analysis:
Stereochemical Considerations
The (3S,4S) configuration of the target compound distinguishes it from diastereomers like (±)-trans-1-tert-butyl 3-methyl analogs (). Stereochemistry influences hydrogen-bonding networks (e.g., hydroxyl orientation) and crystallinity, as seen in studies using SHELX and ORTEP for crystal structure determination . For instance, the (3R,4S) configuration in CAS 1052713-78-6 leads to distinct packing patterns due to trifluoromethyl steric effects .
Physicochemical Properties
- Hydrogen Bonding: The hydroxyl group in the target compound forms robust hydrogen bonds (e.g., O-H···O), enhancing solubility in polar solvents compared to non-hydroxylated analogs like tert-butyl 3,3-difluoro derivatives .
- Partition Coefficients (logP) : The ethoxy group increases lipophilicity (logP ~1.8) relative to hydroxymethyl-substituted analogs (logP ~0.5 for CAS 1186654-76-1) but less than trifluoromethyl derivatives (logP ~2.5 for CAS 1052713-78-6) .
- Thermal Stability : tert-butyl carbamates generally exhibit high thermal stability (decomposition >200°C), but electron-withdrawing groups (e.g., -CF₃) may lower this threshold .
Biological Activity
Tert-butyl (3S,4S)-3-ethoxy-4-hydroxy-pyrrolidine-1-carboxylate is a pyrrolidine derivative with a molecular formula of CHNO and a molar mass of approximately 231.29 g/mol. This compound is characterized by its unique functional groups, including a tert-butyl group, an ethoxy group at the 3-position, and a hydroxy group at the 4-position of the pyrrolidine ring. These structural features suggest potential biological activities relevant to medicinal chemistry, although further research is necessary to fully elucidate its mechanisms of action and therapeutic potential .
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant biological activities. The following sections summarize key findings regarding its interactions with biological targets and potential therapeutic applications.
Interaction Studies
Research has focused on the binding affinity of this compound with various enzymes and receptors. These studies are crucial for understanding how this compound may exert its biological effects:
- Enzyme Inhibition : Initial findings suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be clarified.
- Receptor Binding : The compound's ability to bind to receptors associated with neurotransmission and metabolic regulation is under investigation.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table highlights some comparable pyrrolidine derivatives:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Tert-butyl (3S,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate | Fluorine substitution at position 3 | Enhanced lipophilicity and potential bioactivity |
| Tert-butyl (2R,5R)-2-methylpyrrolidine-1-carboxylic acid | Methyl group at position 2 | Different stereochemistry leading to varied activity |
| Tert-butyl (3R,4R)-3-methoxy-4-hydroxypyrrolidine-1-carboxylate | Methoxy substitution at position 3 | Altered pharmacokinetic properties due to methoxy group |
The distinct stereochemistry and functional groups in this compound contribute to its unique reactivity and biological activity compared to these similar compounds .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing tert-butyl (3S,4S)-3-ethoxy-4-hydroxy-pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including protection/deprotection strategies and stereoselective functionalization. For example, tert-butyl-protected intermediates are synthesized via nucleophilic substitution or coupling reactions. Optimization includes:
- Solvent Selection : Use ethanol/chloroform (1:10) for column chromatography to improve purity .
- Temperature Control : Reactions at 45°C with aqueous HCl for acidification yield stable precipitates .
- Catalytic Systems : Employ NaH or LiAlH4 for reductions and esterifications to enhance stereochemical control .
Q. Which analytical techniques are essential for confirming the compound’s stereochemistry and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR provide detailed assignments of stereocenters (e.g., δ 1.25–3.80 ppm for pyrrolidine protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., observed [M+H]⁺ at 318.28009 vs. calculated 318.27914) .
- Chiral HPLC : Quantify enantiomeric excess using chiral stationary phases (e.g., amylose-based columns) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between observed and theoretical spectroscopic data for this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally similar analogs (e.g., tert-butyl (3R,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate ) to identify shifts caused by substituent effects.
- Dynamic Effects : Assess rotameric equilibria via variable-temperature NMR to explain peak splitting anomalies .
- Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and correlate with experimental data .
Q. What strategies are effective for synthesizing derivatives without compromising stereochemical integrity?
- Methodological Answer :
- Protection of Hydroxyl Groups : Use tert-butyldimethylsilyl (TBS) or benzyl ethers to block the 4-hydroxy group during derivatization .
- Stereoselective Alkylation : Introduce ethoxy or cyclopropyl groups via Mitsunobu reactions or palladium-catalyzed cross-couplings .
- Boronate Intermediates : Leverage tert-butyl 4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate analogs for Suzuki-Miyaura couplings .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Methodological Answer :
- Crystal Twinning : Mitigate using SHELXL’s TWIN/BASF commands to refine twinned datasets .
- Disorder Modeling : Apply PART/SUMP restraints in SHELX to resolve overlapping electron density for ethoxy and tert-butyl groups .
- Validation Tools : Cross-check with ORTEP-3 for graphical representation of thermal ellipsoids and bond lengths .
Q. How can researchers leverage this compound as a building block in drug discovery?
- Methodological Answer :
- Pharmaceutical Analogs : Replace the ethoxy group with fluorinated or aminomethyl moieties (e.g., tert-butyl (3S,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate ) to enhance bioavailability.
- Biological Testing : Dissolve in HPLC-grade water, filter (0.45 μm), and lyophilize for in vitro assays targeting enzymes like kinases or proteases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
